5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

描述

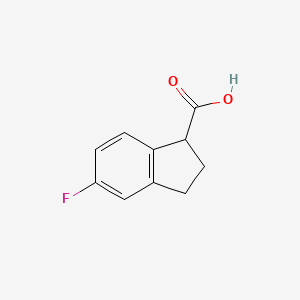

5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a fluorinated indene derivative characterized by a bicyclic indene scaffold with a carboxylic acid substituent at position 1 and a fluorine atom at position 5 (Figure 1). Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 192.18 g/mol (calculated). The compound’s rigid bicyclic structure and fluorine substitution confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

属性

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUVBHSQWRRJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621204 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-48-9 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogenation of 3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid

This method utilizes a precursor compound, 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, which undergoes bromination followed by elimination to yield the desired product.

-

- Reagents: Liquid bromine in anhydrous dichloromethane.

- Conditions: Room temperature for 10 hours.

- Yield: Approximately 2.22 g of orange crystals with a melting point of 130-132°C.

-

- Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

- Conditions: Reaction at 0°C in dichloromethane for 3 hours.

- Yield: Final product obtained was 1.15 g with a yield of 72.5% and a melting point of 162-164°C.

Alternative Halogenation Method

Another approach involves using N-bromosuccinimide (NBS) as a brominating agent in the presence of benzoyl peroxide.

- Bromination Step:

- Reagents: N-bromosuccinimide and benzoyl peroxide in anhydrous tetrachloromethane.

- Conditions: Heated reflux for 3 hours.

- Yield: Approximately 1.8 g of product.

Synthesis via Stannous Chloride Method

This method involves the use of stannous chloride in acidic conditions to convert cyanohydrins into the desired dihydroindene derivative.

- The cyanohydrin is treated with stannous chloride in an acidic medium (e.g., hydrochloric acid).

- The reaction typically occurs at elevated temperatures (80–110°C).

Demethylation and Esterification

Following the formation of intermediates, demethylation can be performed using strong acids such as hydrobromic acid, followed by esterification with aliphatic alcohols.

- Commonly involves p-toluenesulfonic acid as a catalyst.

- Reaction temperature is maintained at boiling points to drive the reaction forward.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Halogenation with Bromine | Liquid bromine, dichloromethane | Room temperature | ~72.5 | 162–164 |

| Halogenation with NBS | N-bromosuccinimide, benzoyl peroxide | Heated reflux | ~60 | Not specified |

| Stannous Chloride Method | Stannous chloride, HCl | 80–110°C | Not specified | Not specified |

| Demethylation & Esterification | HBr, p-toluenesulfonic acid | Boiling point | Not specified | Not specified |

化学反应分析

Types of Reactions: 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted indene derivatives with various functional groups.

科学研究应用

Chemistry: 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .

Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its unique structure allows for the development of novel materials with specific properties .

作用机制

The mechanism of action of 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues of 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, highlighting substituent variations and their impact on molecular properties:

Key Observations :

- Fluorine vs. Chlorine : The 5-chloro analogue exhibits higher molecular weight (206.63 vs. 192.18 g/mol) and greater lipophilicity (ClogP ~2.8 vs. ~2.3), favoring membrane permeability but reducing aqueous solubility .

- Methoxy Substitution: The 5-methoxy derivative (CAS 116854-10-5) shows a boiling point of 417.6±45.0 °C and density of 1.2±0.1 g/cm³, with improved solubility in ethanol and DMSO due to the electron-donating methoxy group .

生物活性

5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound belonging to the indene derivatives, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFO

- CAS Number : 628732-48-9

- IUPAC Name : this compound

The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 1-position significantly influence its reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorine atom enhances the binding affinity to enzymes and receptors, which may lead to modulation of specific biological pathways. This compound has been investigated for several pharmacological effects:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Anticancer Activity

Research indicates that this compound can inhibit the growth of cancer cells in vitro. A study reported that it reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In vitro assays have shown that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Fluorine at position five | Antimicrobial, anticancer, anti-inflammatory |

| 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | Fluorine at position five | Limited studies; potential differences in activity |

| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine instead of fluorine | Different pharmacological profiles |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, a series of experiments were conducted using breast cancer cell lines (MCF7). The results indicated that treatment with this compound resulted in a significant decrease in cell proliferation (up to 70% inhibition at 50 µM concentration) compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy against E. coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This study underscores its potential use in developing new antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, and how do reaction parameters influence yield?

- Methodological Answer : A common approach involves condensation reactions using fluorinated precursors, acetic acid, and sodium acetate under reflux (3–5 hours). For example, analogous fluorinated indole derivatives are synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolidinones in acetic acid . Adjusting reaction time, temperature, and stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) can optimize yield and purity. Post-reaction purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to isolate the desired product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorine substituent’s position and the indene ring’s stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxylic acid and C-F bonds. X-ray crystallography can resolve ambiguities in stereochemistry if single crystals are obtainable .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Stability studies should monitor degradation via HPLC or LC-MS under varying conditions (e.g., light, humidity). Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during fluorinated indene synthesis be resolved?

- Methodological Answer : Discrepancies in NMR or IR data often arise from residual solvents, tautomerism, or by-products. Strategies include:

- Repetition under anhydrous conditions (e.g., molecular sieves in reactions).

- Computational validation (DFT calculations) to predict spectra for comparison.

- Advanced 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial arrangements .

Q. What strategies minimize by-products during the cyclization step of this compound synthesis?

- Methodological Answer : By-products often form due to incomplete cyclization or competing reactions. Optimize using:

- Catalytic additives (e.g., p-toluenesulfonic acid) to accelerate ring closure.

- Microwave-assisted synthesis for faster, more uniform heating.

- In situ monitoring (e.g., TLC or inline IR) to terminate reactions at optimal conversion .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the indene ring may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., 2,3-dihydro-1H-indene-1-carboxylic acid) can isolate electronic vs. steric effects .

Q. What challenges arise in regioselective functionalization of the indene ring, and how are they addressed?

- Methodological Answer : Regioselectivity is influenced by the fluorine atom’s directing effects. For example:

- Electrophilic aromatic substitution favors positions para to fluorine due to its meta-directing nature.

- Transition-metal catalysis (e.g., Pd-mediated cross-coupling) can override inherent selectivity.

- Computational modeling (e.g., Fukui indices) predicts reactive sites for targeted functionalization .

Key Considerations for Advanced Studies

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers, critical for pharmacological studies .

- Scale-Up Challenges : Pilot-scale reactions may require alternative solvents (e.g., ethanol instead of DMF) for cost and safety .

- Biological Relevance : While direct data on bioactivity is limited, fluorinated indene derivatives are explored as enzyme inhibitors; evaluate using in vitro assays (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。